molecular formula C5H6ClNO2S B1380058 (1-Cyanocyclopropyl)methanesulfonyl chloride CAS No. 1461707-09-4

(1-Cyanocyclopropyl)methanesulfonyl chloride

Cat. No. B1380058
CAS RN: 1461707-09-4
M. Wt: 179.63 g/mol
InChI Key: YCQUANRKFHCAHH-UHFFFAOYSA-N
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Description

“(1-Cyanocyclopropyl)methanesulfonyl chloride” is a chemical compound used in laboratory settings and for the manufacture of other chemical compounds . It is also used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “(1-Cyanocyclopropyl)methanesulfonyl chloride” is C5H6ClNO2S . The molecular weight is 179.62 . The InChI Key is YCQUANRKFHCAHH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1-Cyanocyclopropyl)methanesulfonyl chloride” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -7.1 cm/s . Its lipophilicity (Log Po/w) ranges from 0.42 to 1.88 . It is very soluble, with a solubility ranging from 3.34 mg/ml to 14.7 mg/ml .

Scientific Research Applications

Analytical Chemistry

Finally, this compound can be used in analytical chemistry as a derivatization agent. It can react with specific functional groups in analytes, thereby enhancing their detection and quantification by various analytical techniques such as chromatography or mass spectrometry.

Each of these applications leverages the unique chemical properties of (1-Cyanocyclopropyl)methanesulfonyl chloride , demonstrating its versatility and potential in a wide range of scientific fields. The compound’s ability to participate in diverse chemical reactions and its distinctive structural features make it a valuable tool for researchers across different disciplines .

Safety And Hazards

“(1-Cyanocyclopropyl)methanesulfonyl chloride” is classified as dangerous . It has hazard statements H301, H311, H314, and H331 . Precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, and P501 . It should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

(1-cyanocyclopropyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQUANRKFHCAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyanocyclopropyl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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